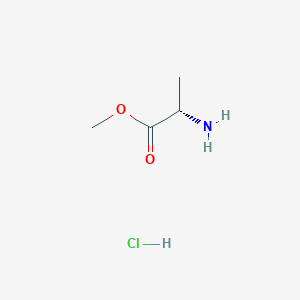

Clorhidrato de éster metílico de L-alanina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

L-Alanine methyl ester hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its role enhances the efficacy and safety profiles of these drugs, making it a critical component in drug development processes .

2. Peptide Synthesis

This compound is widely utilized in peptide synthesis, allowing researchers to produce specific peptides for therapeutic uses. For example, it is employed in hormone replacement therapies and the development of biologically active peptides that can modulate physiological functions .

3. Anti-inflammatory Properties

Recent studies have indicated that L-Alanine methyl ester hydrochloride exhibits anti-inflammatory properties. This characteristic makes it a candidate for treating autoimmune diseases, potentially offering new therapeutic avenues for conditions characterized by inflammation .

Biochemical Research

1. Metabolic Pathway Studies

L-Alanine methyl ester hydrochloride is valuable in biochemical research for studying metabolic pathways and enzyme activities. By understanding these processes, researchers can develop targeted treatments for various diseases, including metabolic disorders .

2. Amino Acid Supplementation

In the realm of nutrition, this compound is used as a dietary supplement to support muscle recovery and growth. It provides athletes with a convenient source of essential amino acids, promoting better performance and recovery post-exercise .

Food Industry Applications

1. Flavor Enhancer

L-Alanine methyl ester hydrochloride is utilized as a flavoring agent in the food industry. It enhances the taste of various food products and serves as a natural alternative to synthetic flavor enhancers, appealing to health-conscious consumers .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Pharmaceuticals | Drug synthesis (neurological disorders) | Enhances drug efficacy and safety |

| Peptide synthesis | Produces therapeutic peptides | |

| Anti-inflammatory treatments | Potential for treating autoimmune diseases | |

| Biochemical Research | Metabolic pathway studies | Understanding enzyme activities |

| Amino acid supplementation | Supports muscle recovery and growth | |

| Food Industry | Flavor enhancer | Natural alternative to synthetic flavors |

Case Studies

Case Study 1: Peptide Synthesis

A study published in The Journal of Organic Chemistry highlighted the successful use of L-Alanine methyl ester hydrochloride in synthesizing biologically active peptides. The research demonstrated that using this compound increased the yield and purity of the synthesized peptides, which are crucial for therapeutic applications .

Case Study 2: Anti-inflammatory Effects

Research conducted by Biosynth indicated that L-Alanine methyl ester hydrochloride has significant anti-inflammatory effects. In vitro studies showed that this compound could reduce inflammatory markers, suggesting its potential use in treating conditions like rheumatoid arthritis .

Mecanismo De Acción

Target of Action

L-Alanine methyl ester hydrochloride is a derivative of the amino acid L-Alanine . It is primarily used as a reagent in solution phase peptide synthesis . Its primary targets are the peptide chains that are being synthesized.

Mode of Action

This compound interacts with its targets by being incorporated into the peptide chains during the synthesis process . It can be used to synthesize dipeptides , and it is also used as a starting material in the synthesis of alanine isoxazolidide .

Biochemical Pathways

The biochemical pathways affected by L-Alanine methyl ester hydrochloride are those involved in peptide synthesis. By being incorporated into peptide chains, it can influence the structure and function of the resulting peptides .

Result of Action

The molecular and cellular effects of L-Alanine methyl ester hydrochloride’s action are dependent on the specific peptides that it is used to synthesize. For example, it has been used in the synthesis of azidothymidine (AZT) nucleotides with anti-HIV activity, as well as anticancer agents .

Action Environment

The action, efficacy, and stability of L-Alanine methyl ester hydrochloride can be influenced by various environmental factors. For instance, it is hygroscopic and should be stored under inert gas and away from moisture . Additionally, its reactivity in peptide synthesis can be affected by the specific conditions of the reaction, such as temperature and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Alanine methyl ester hydrochloride can be synthesized through the esterification of L-alanine with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically occurs at room temperature, making it a convenient and efficient process.

Industrial Production Methods

In industrial settings, the production of L-Alanine methyl ester hydrochloride often involves the use of gaseous hydrochloric acid or sulfuric acid as catalysts for the esterification process. These methods are scalable and can produce large quantities of the compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

L-Alanine methyl ester hydrochloride undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of the ester bond in the presence of water, yielding L-alanine and methanol.

Peptide Synthesis: The formation of peptide bonds between amino acids.

Common Reagents and Conditions

Trimethylchlorosilane: Used in the esterification process.

Methanol: Acts as a solvent and reactant in esterification.

Hydrochloric Acid: Used in hydrolysis reactions.

Major Products Formed

L-Alanine: Formed through hydrolysis.

Dipeptides: Formed through peptide synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- L-Alanine ethyl ester hydrochloride

- L-Alanine isopropyl ester hydrochloride

- L-Alanine tert-butyl ester hydrochloride

Uniqueness

L-Alanine methyl ester hydrochloride is unique due to its high reactivity and versatility in peptide synthesis. Its ability to form stable ester bonds under mild conditions makes it a preferred choice for researchers and industrial applications .

Actividad Biológica

L-Alanine methyl ester hydrochloride (AlaOMe) is an amino acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.

Synthesis and Structural Characteristics

L-Alanine methyl ester hydrochloride is synthesized through the reaction of L-alanine with methyl iodide in the presence of a base, followed by hydrolysis to obtain the hydrochloride salt. The structural analysis reveals that the compound exhibits specific torsion angles indicative of its conformation, which plays a crucial role in its biological activity. The crystal structure shows interactions between ammonium moieties and chloride ions, forming a one-dimensional chain structure linked by hydrogen bonds with lattice water molecules .

Biological Activity Overview

The biological activities of L-alanine methyl ester hydrochloride can be categorized into several key areas:

- Antiproliferative Activity : Research indicates that compounds containing alanine methyl ester chains demonstrate significant antiproliferative effects against various human cancer cell lines. For example, derivatives with alanine chains showed enhanced cytotoxicity compared to those with glycine chains, suggesting that the amino acid moiety influences the compound's effectiveness .

- Mechanism of Action : The antiproliferative effects are primarily attributed to cell cycle arrest at the S phase and induction of apoptosis in cancer cells. Specifically, one study reported that compound 17, a derivative of L-alanine methyl ester, was significantly more selective towards malignant cells compared to non-tumoral cells, highlighting its potential as a targeted cancer therapy .

- Metabolic Studies : In metabolic studies involving Escherichia coli strains, L-alanine methyl ester hydrochloride was found to influence growth patterns and metabolic responses, indicating its role as a nutrient source in defined diets .

Table 1: Summary of Antiproliferative Activities

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio (Malignant/Non-malignant) |

|---|---|---|---|

| Compound 6 | Jurkat (leukemia) | 6.1 | 1.6 |

| Compound 17 | Jurkat (leukemia) | 0.37 | >16.4 |

| Cisplatin | Jurkat (leukemia) | 6.1 | N/A |

The data indicates that compound 17 exhibits significantly lower IC50 values in malignant cells compared to both compound 6 and cisplatin, suggesting enhanced potency and selectivity.

Research Insights

- Anticancer Properties : A study demonstrated that compounds derived from L-alanine methyl ester showed improved selectivity for cancer cells over normal cells, with some derivatives being up to ten times more effective than traditional chemotherapeutics like cisplatin .

- Mechanistic Studies : Further investigations revealed that these compounds induce apoptosis through mitochondrial pathways and affect cell cycle dynamics, leading to S phase arrest .

- Nutritional Role : In dietary studies, L-alanine methyl ester hydrochloride was shown to support growth in specific bacterial strains, emphasizing its utility in amino acid-defined diets for microbial research .

Propiedades

IUPAC Name |

methyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUKFAFDFHZKPI-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-20-5 | |

| Record name | Alanine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common application of L-Alanine methyl ester hydrochloride in organic synthesis?

A1: L-Alanine methyl ester hydrochloride serves as a valuable building block in peptide synthesis. [] For instance, it can be coupled with 2,6-pyridinedicarbonyl dichloride to yield 2,6-bis-carboxamide pyridine methyl esters, which can be further derivatized into various Schiff's bases with potential antimicrobial properties. []

Q2: Are there any alternative methods for synthesizing L-Alanine methyl ester hydrochloride?

A2: While traditional methods exist, a recent study reported a streamlined approach for synthesizing L-Alanine methyl ester hydrochloride. [] This method involves reacting L-Alanine with thionyl chloride in a methanol solution. This approach offers several advantages including simplified operation, reduced reaction time, high product purity without requiring additional purification steps, and yields exceeding 92%. []

Q3: Has the crystal structure of L-Alanine methyl ester hydrochloride been determined?

A3: Yes, the crystal structure of L-Alanine methyl ester hydrochloride monohydrate has been elucidated. [] The compound forms a two-dimensional network through intermolecular hydrogen bonding. Interestingly, the crystal exhibits non-merohedral twinning, with a twofold rotation about the reciprocal c* axis as the twin operation. []

Q4: Has L-Alanine methyl ester hydrochloride been investigated for its physicochemical properties in solution?

A4: Research has explored the physicochemical interactions of L-Alanine methyl ester hydrochloride in aqueous binary mixtures with L-Valine methyl ester hydrochloride. [] These studies investigated solute-solute and solute-solvent interactions across a range of temperatures using volumetric and compressional techniques. []

Q5: Has L-Alanine methyl ester hydrochloride been used in the development of any biocatalyzed processes?

A5: Yes, L-Alanine methyl ester hydrochloride is a key substrate in the enzymatic synthesis of L-Alanyl-L-glutamine. [] This reaction utilizes α-amino acid ester acyltransferase from Sphingobacterium siyangensis (SAET) to couple L-Alanine methyl ester hydrochloride with L-Glutamine. This enzymatic approach provides a highly efficient method for producing L-Alanyl-L-glutamine, achieving a molar yield of 67% in a short reaction time. []

Q6: Are there any known chiral applications of L-Alanine methyl ester hydrochloride?

A6: L-Alanine methyl ester hydrochloride played a crucial role in the asymmetric synthesis of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one, a valuable organocatalyst. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.